molecular formula C9H6N2O3 B1469200 2-(Furan-3-yl)pyrimidine-4-carboxylic acid CAS No. 1343325-43-8

2-(Furan-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1469200
CAS No.: 1343325-43-8
M. Wt: 190.16 g/mol
InChI Key: UIYJEHHWRPBTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-3-yl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Furan-3-yl)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes within the cell . Additionally, this compound can bind to proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cellular behavior and function . Furthermore, this compound may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . Additionally, this compound may affect the synthesis and degradation of specific biomolecules, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of this compound can influence its biological activity, as its concentration in different tissues and cells determines its effectiveness and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

2-(furan-3-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYJEHHWRPBTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.